Naphtho[1,2-b]furan-5-ol, 2,3-dihydro-2,2,4-trimethyl-

Catalog No.
S13037615
CAS No.
151799-19-8
M.F
C15H16O2
M. Wt
228.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Naphtho[1,2-b]furan-5-ol, 2,3-dihydro-2,2,4-trimet...

CAS Number

151799-19-8

Product Name

Naphtho[1,2-b]furan-5-ol, 2,3-dihydro-2,2,4-trimethyl-

IUPAC Name

2,2,4-trimethyl-3H-benzo[g][1]benzofuran-5-ol

Molecular Formula

C15H16O2

Molecular Weight

228.29 g/mol

InChI

InChI=1S/C15H16O2/c1-9-12-8-15(2,3)17-14(12)11-7-5-4-6-10(11)13(9)16/h4-7,16H,8H2,1-3H3

InChI Key

XJBJQGZQJNMGCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2C3=C1CC(O3)(C)C)O

Naphtho[1,2-b]furan-5-ol, 2,3-dihydro-2,2,4-trimethyl- is a polycyclic aromatic compound characterized by a fused naphthalene and furan structure. Its molecular formula is C15H18O3C_{15}H_{18}O_3, and it has a molecular weight of approximately 246.3016 g/mol . The compound features a hydroxyl group (-OH) at the 5-position of the naphtho-furan structure, contributing to its chemical reactivity and potential biological activity. The presence of multiple methyl groups enhances its hydrophobic properties, influencing its solubility and interaction with biological systems.

Typical of aromatic compounds:

  • Hydroxylation: The hydroxyl group can be involved in further substitution reactions, enhancing the compound's reactivity.
  • Oxidation: The compound may be oxidized to yield ketones or quinones, which can alter its biological activity.
  • Esterification: Reaction with carboxylic acids can form esters, modifying solubility and bioavailability.

These reactions are significant for understanding the compound's behavior in synthetic chemistry and its potential applications in pharmaceuticals.

Studies have indicated that compounds related to naphtho[1,2-b]furan structures exhibit various biological activities. Notably, naphthoquinones derived from similar frameworks have shown trypanocidal properties against Trypanosoma species, suggesting potential applications in treating diseases like Chagas disease . The presence of hydroxyl groups often correlates with antioxidant activity, which may contribute to the compound's efficacy in biological systems.

Synthesis of naphtho[1,2-b]furan-5-ol typically involves multi-step organic reactions:

  • Friedel-Crafts Acylation: This method can be used to introduce the furan moiety onto a naphthalene scaffold.
  • Reduction Reactions: Reduction of corresponding naphthoquinones or other precursors can yield the desired dihydro compound.
  • Methylation: Methylation reactions can introduce additional methyl groups at specific positions to achieve the trimethylated form.

These synthetic pathways are essential for producing this compound in laboratory settings for research and application purposes.

Naphtho[1,2-b]furan-5-ol has potential applications in:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting parasitic infections or oxidative stress-related conditions.
  • Organic Synthesis: It can act as an intermediate in synthesizing more complex organic molecules.

The unique structure also makes it a candidate for studying structure-activity relationships in medicinal chemistry.

Research into the interactions of naphtho[1,2-b]furan-5-ol with biological macromolecules (like proteins and nucleic acids) is crucial for understanding its pharmacodynamics. Preliminary studies suggest that similar compounds may interact with enzymes involved in metabolic pathways or act as inhibitors of specific biological targets. Understanding these interactions can help predict the compound's therapeutic potential and toxicity profile.

Several compounds share structural similarities with naphtho[1,2-b]furan-5-ol, including:

Compound NameStructural FeaturesNotable Activities
NaphthoquinoneContains a ketone group; reactiveAntimicrobial and anticancer properties
BenzofuranFused benzene and furan ringsAntioxidant and anti-inflammatory effects
2-HydroxynaphthaleneHydroxylated naphthalene derivativeSolvent properties; used in dye production

Naphtho[1,2-b]furan-5-ol is unique due to its specific arrangement of hydroxyl and methyl groups, which may influence its solubility and biological interactions differently than the aforementioned compounds. This uniqueness is crucial for its potential applications in medicinal chemistry.

XLogP3

3.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

228.115029749 g/mol

Monoisotopic Mass

228.115029749 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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